KMO Inhibitory Potency: Class-Level Expectation vs. Unquantified Individual Performance
No peer-reviewed or patent-derived IC50 value for 3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-methoxyphenethyl)propanamide against KMO is publicly available. The patent family WO 2015/091647 A1 reports that exemplified 5-chlorobenzo[d]oxazol-2(3H)-one derivatives achieved median pIC50 values >6.1 (corresponding to IC50 <794 nM) in a KMO MS Rapidfire assay, with two specific free acid examples reaching pIC50 7.9 (IC50 ~12.6 nM) and 8.4 (IC50 ~4 nM) [1]. However, the target compound was not among the 72 exemplified structures. Its substitution pattern (propanamide linked to 4-methoxyphenethyl) is structurally distinct from the simple propanoic acids in the patent examples; the impact of this modification on KMO affinity remains uncharacterized.
| Evidence Dimension | KMO inhibitory potency (pIC50/IC50) |
|---|---|
| Target Compound Data | Not reported in public domain |
| Comparator Or Baseline | Patent exemplified free acids: median pIC50 >6.1; best examples pIC50 7.9–8.4 |
| Quantified Difference | Cannot be calculated; target compound data absent |
| Conditions | KMO MS Rapidfire assay (as described in WO 2015/091647 A1) |
Why This Matters
Without quantitative KMO inhibition data, this compound cannot be scientifically prioritized over characterized analogs for KMO-targeted applications; procurement decisions must rely on prospective in-house profiling.
- [1] ACS Med. Chem. Lett. 2015, 6, 9, 954–955. Patent Highlight: Kynurenine Monooxygenase (KMO) Inhibitors for the Treatment of Acute Pancreatitis and Neurodegenerative Disorders. View Source
